4-Bromo-2-((4-fluorobenzyl)oxy)-1-methylbenzene
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Overview
Description
4-Bromo-2-((4-fluorobenzyl)oxy)-1-methylbenzene is an organic compound that features a bromine atom, a fluorobenzyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-((4-fluorobenzyl)oxy)-1-methylbenzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-((4-fluorobenzyl)oxy)-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles like sodium hydroxide and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted benzene derivatives.
Scientific Research Applications
4-Bromo-2-((4-fluorobenzyl)oxy)-1-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the development of biologically active compounds for research purposes.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-Bromo-2-((4-fluorobenzyl)oxy)-1-methylbenzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzyl bromide: This compound is similar in structure but lacks the oxy and methyl groups.
4-Fluorobenzyl bromide: This compound is similar but lacks the bromo and oxy groups.
4-Bromo-2-((4-fluorobenzyl)oxy)benzene: This compound is similar but lacks the methyl group.
Uniqueness
4-Bromo-2-((4-fluorobenzyl)oxy)-1-methylbenzene is unique due to the presence of both the bromo and fluorobenzyl groups, as well as the methyl group. These functional groups confer specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-[(4-fluorophenyl)methoxy]-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-10-2-5-12(15)8-14(10)17-9-11-3-6-13(16)7-4-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZJSEAQTKAUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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